
Decanoic acid, 2-methylbutyl ester, (S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. This compound is an ester formed from decanoic acid and 2-methylbutanol. Esters are commonly known for their pleasant fragrances and are often used in the flavor and fragrance industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Decanoic acid, 2-methylbutyl ester, (S)- can be synthesized through the esterification reaction between decanoic acid and 2-methylbutanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the ester product .
Industrial Production Methods
In an industrial setting, the production of decanoic acid, 2-methylbutyl ester, (S)- involves similar esterification processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Continuous reactors may be used to maintain a steady production rate, and the product is purified through distillation or other separation techniques .
Analyse Des Réactions Chimiques
Types of Reactions
Decanoic acid, 2-methylbutyl ester, (S)- undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to decanoic acid and 2-methylbutanol in the presence of water and an acid or base catalyst.
Reduction: The ester can be reduced to the corresponding alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Transesterification: The ester can undergo transesterification reactions with other alcohols to form different esters.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid.
Major Products Formed
Hydrolysis: Decanoic acid and 2-methylbutanol.
Reduction: Decanol and 2-methylbutanol.
Transesterification: Various esters depending on the alcohol used.
Applications De Recherche Scientifique
Decanoic acid, 2-methylbutyl ester, (S)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Used in the flavor and fragrance industry due to its pleasant aroma
Mécanisme D'action
The mechanism of action of decanoic acid, 2-methylbutyl ester, (S)- involves its interaction with biological molecules such as enzymes and receptors. The ester can be hydrolyzed by esterases to release decanoic acid and 2-methylbutanol, which can then exert their effects on various molecular targets and pathways. The specific pathways and targets depend on the biological context and the presence of other interacting molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Octyl decanoate: An ester formed from octanol and decanoic acid.
Ethyl decanoate: An ester formed from ethanol and decanoic acid.
Methyl decanoate: An ester formed from methanol and decanoic acid.
Uniqueness
Decanoic acid, 2-methylbutyl ester, (S)- is unique due to its specific combination of decanoic acid and 2-methylbutanol, which imparts distinct physical and chemical properties. Its stereochemistry (S)- also adds to its uniqueness, as it can interact differently with biological molecules compared to its ®-enantiomer .
Propriétés
Numéro CAS |
55195-23-8 |
|---|---|
Formule moléculaire |
C15H30O2 |
Poids moléculaire |
242.40 g/mol |
Nom IUPAC |
[(2S)-2-methylbutyl] decanoate |
InChI |
InChI=1S/C15H30O2/c1-4-6-7-8-9-10-11-12-15(16)17-13-14(3)5-2/h14H,4-13H2,1-3H3/t14-/m0/s1 |
Clé InChI |
JRJPVFOFQVUVLG-AWEZNQCLSA-N |
SMILES isomérique |
CCCCCCCCCC(=O)OC[C@@H](C)CC |
SMILES canonique |
CCCCCCCCCC(=O)OCC(C)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


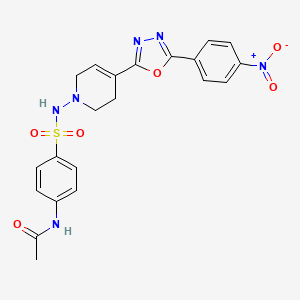


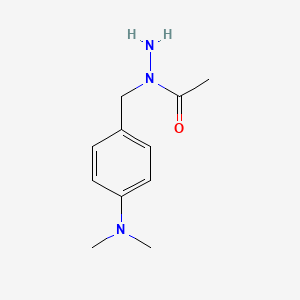
![4,5-Dihydro-4-[(2-methoxy-5-methylphenyl)azo]-3-methyl-5-oxo-1H-pyrazole-1-carboxamidine monoacetate](/img/structure/B12703674.png)
![1-Benzyl-4,5-dihydro-1-[3-[(1-oxotetradecyl)amino]propyl]-2-tridecyl-1H-imidazolium chloride](/img/structure/B12703679.png)
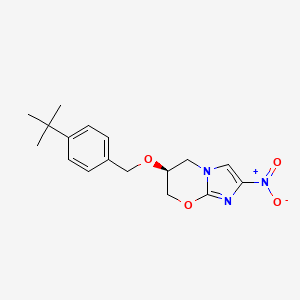

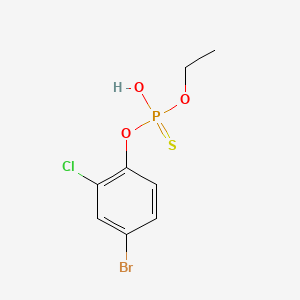
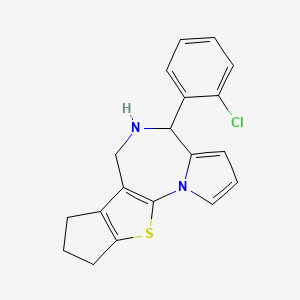
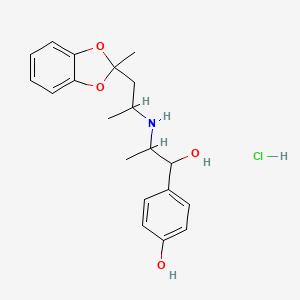
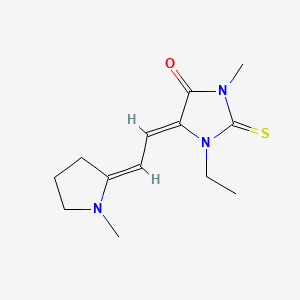
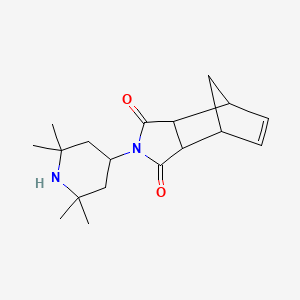
![(E)-but-2-enedioic acid;1-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]-3-(methoxymethyl)phenyl]ethanone](/img/structure/B12703729.png)
